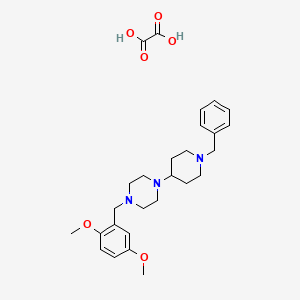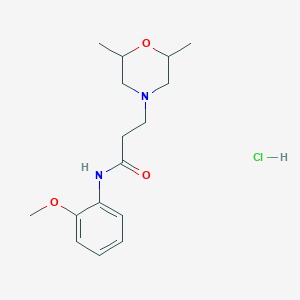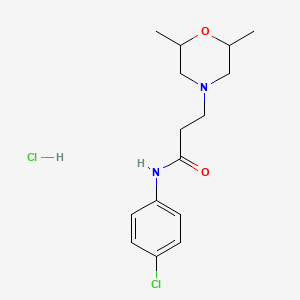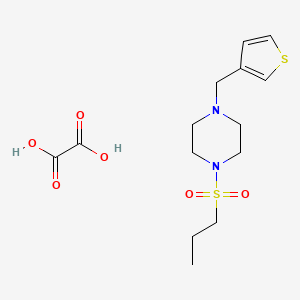![molecular formula C17H13ClN2O5S B3947143 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione
Overview
Description
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione, also known as CPNP, is a synthetic compound that has been widely used in scientific research. CPNP is a potent inhibitor of glutamate release, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound has been shown to inhibit glutamate release in a dose-dependent manner, making it a valuable tool for studying the role of glutamate in synaptic transmission. This compound has also been used to study the effects of various drugs on glutamate release and to investigate the mechanisms of action of these drugs.
Mechanism of Action
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione inhibits glutamate release by blocking the activity of voltage-gated calcium channels. Calcium influx through these channels is required for the release of glutamate from presynaptic neurons. By blocking calcium influx, this compound inhibits glutamate release and reduces synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, this compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It is a potent inhibitor of glutamate release, making it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research involving 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of glutamate release that could be used to study the specific roles of different types of presynaptic calcium channels in neurotransmitter release. Another area of interest is the use of this compound to study the effects of drugs on glutamate release in different brain regions and under different physiological conditions. Finally, this compound could be used in combination with other tools, such as optogenetics, to study the complex interactions between different neurotransmitter systems in the brain.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-25-14-8-11(20(23)24)4-7-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLSSFACJNAOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)

![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)
![4-{3-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B3947115.png)

![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)



